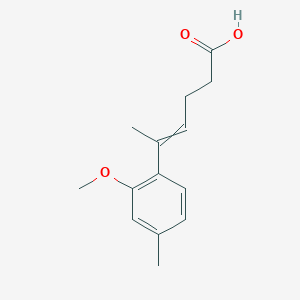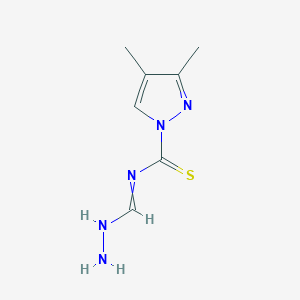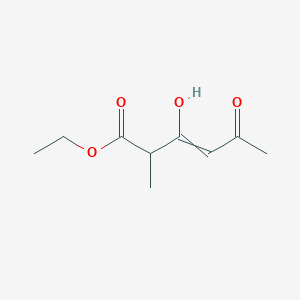
Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate is an organic compound with the molecular formula C₉H₁₄O₄ It is an ester that features a hydroxyl group, a ketone group, and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate typically involves the esterification of 3-hydroxy-2-methyl-5-oxohex-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-hydroxy-2-methyl-5-oxohex-3-enoic acid+ethanolacid catalystEthyl 3-hydroxy-2-methyl-5-oxohex-3-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products Formed
Oxidation: 3-oxo-2-methyl-5-oxohex-3-enoic acid
Reduction: Ethyl 3-hydroxy-2-methyl-5-hydroxyhex-3-enoate
Substitution: Ethyl 3-amino-2-methyl-5-oxohex-3-enoate
Scientific Research Applications
Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-2-methyl-5-oxohexanoate
- Ethyl 3-hydroxy-2-methyl-4-oxohex-3-enoate
- Ethyl 3-hydroxy-2-methyl-5-oxohept-3-enoate
Uniqueness
Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate is unique due to the presence of both a hydroxyl group and a ketone group within its structure, which allows for a diverse range of chemical reactions and applications
Properties
CAS No. |
193352-79-3 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)7(3)8(11)5-6(2)10/h5,7,11H,4H2,1-3H3 |
InChI Key |
WVZDQDIIRPXCII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
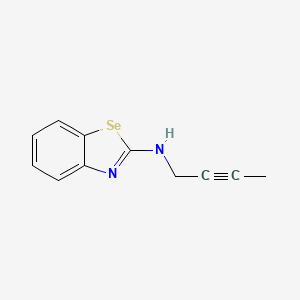

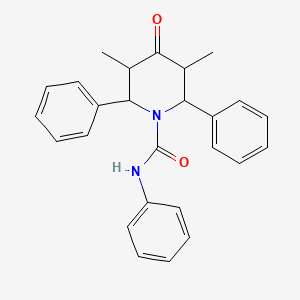
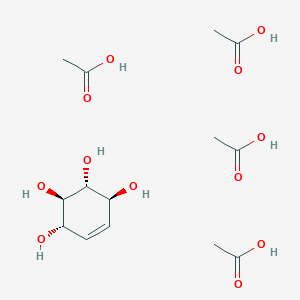

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
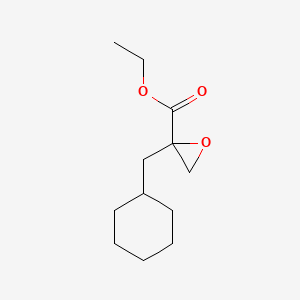

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
